molecular formula C19H14FIN2O3S B12448699 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide

Cat. No.: B12448699
M. Wt: 496.3 g/mol
InChI Key: FEPWYJREQDXENH-UHFFFAOYSA-N
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Description

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.

    Substitution: The iodo group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodo group.

Scientific Research Applications

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and sulfamoyl groups play a crucial role in binding to these targets, while the iodobenzamide moiety may facilitate the compound’s entry into cells or its interaction with other biomolecules. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide
  • N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}naphthalene-2-sulfonamide

Comparison: Compared to similar compounds, N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide is unique due to the presence of the iodo group, which can be selectively modified through various chemical reactions. This provides greater versatility in its applications and allows for the development of a wide range of derivatives with potentially enhanced biological activities .

Properties

Molecular Formula

C19H14FIN2O3S

Molecular Weight

496.3 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-iodobenzamide

InChI

InChI=1S/C19H14FIN2O3S/c20-13-5-7-15(8-6-13)23-27(25,26)16-11-9-14(10-12-16)22-19(24)17-3-1-2-4-18(17)21/h1-12,23H,(H,22,24)

InChI Key

FEPWYJREQDXENH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)I

Origin of Product

United States

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